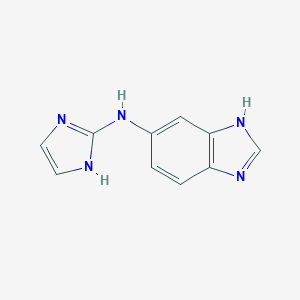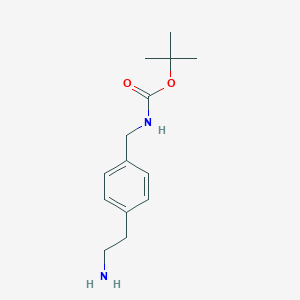
4-Boc-aminomethylphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Boc-aminomethylphenethylamine: , also known as tert-butyl 4-(2-aminoethyl)benzylcarbamate, is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of aminomethylphenethylamine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-aminomethylphenethylamine typically involves the protection of the amino group of aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of aminomethylphenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 4-Boc-aminomethylphenethylamine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Deprotection: Aminomethylphenethylamine.
Substitution: Substituted aminomethylphenethylamine derivatives.
科学的研究の応用
4-Boc-aminomethylphenethylamine has several applications in scientific research:
作用機序
The mechanism of action of 4-Boc-aminomethylphenethylamine primarily involves its role as a protected amine. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, participating in reactions such as nucleophilic substitution and forming new bonds. The specific molecular targets and pathways depend on the context in which the compound is used, such as in the synthesis of pharmaceuticals or other complex molecules.
類似化合物との比較
Aminomethylphenethylamine: The parent compound without the Boc protecting group.
N-Boc-phenethylamine: A similar compound with the Boc group attached to the phenethylamine moiety.
N-Boc-aminomethylbenzylamine: A compound with a similar structure but with a benzylamine moiety instead of phenethylamine.
Uniqueness: 4-Boc-aminomethylphenethylamine is unique due to the presence of both the Boc protecting group and the aminomethylphenethylamine structure. This combination allows for selective protection and deprotection of the amino group, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
187283-19-8 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15/h4-7,16H,8-10,15H2,1-3H3 |
InChIキー |
JBJDTPIPPYKWFD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN |
正規SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
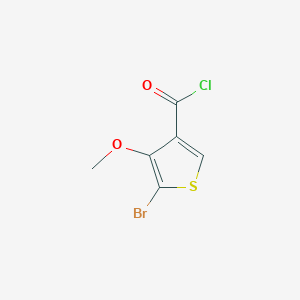


![1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B63232.png)
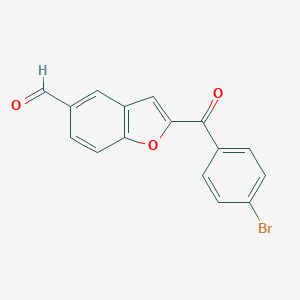
![3-(4-Methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B63235.png)

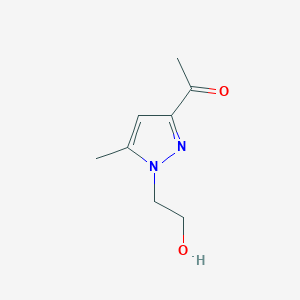
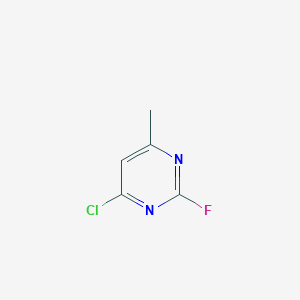
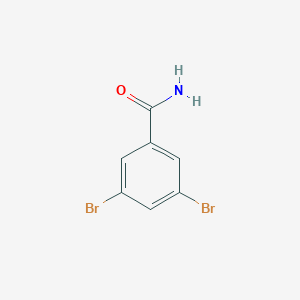
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)
